Vitamin D2-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

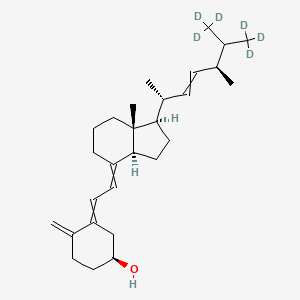

Vitamin D2-d6 is a deuterated form of Vitamin D2, also known as ergocalciferol. This compound is labeled with deuterium, a stable isotope of hydrogen, at specific positions (26 and 27). The deuteration enhances the stability and allows for precise tracking in various biochemical and pharmacokinetic studies .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Vitamin D2-d6 typically involves the incorporation of deuterium atoms into the ergocalciferol molecule. This can be achieved through chemical synthesis where deuterated reagents are used. One common method involves the use of deuterated solvents and catalysts to replace hydrogen atoms with deuterium at the desired positions .

Industrial Production Methods

Industrial production of deuterated compounds like this compound often involves large-scale chemical synthesis using deuterated starting materials. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and clinical applications .

化学反应分析

Types of Reactions

Vitamin D2-d6 undergoes similar chemical reactions as its non-deuterated counterpart. These include:

Oxidation: Conversion to 25-hydroxyvitamin D2 (26,26,26,27,27,27-d6) in the liver.

Reduction: Potential reduction reactions in various metabolic pathways.

Substitution: Deuterium atoms can be replaced under specific conditions.

Common Reagents and Conditions

Oxidation: Enzymatic oxidation using cytochrome P450 enzymes.

Reduction: Chemical reduction using reducing agents like sodium borohydride.

Substitution: Deuterated reagents and catalysts in organic solvents.

Major Products Formed

25-Hydroxyvitamin D2 (26,26,26,27,27,27-d6): A major metabolite formed through enzymatic oxidation.

科学研究应用

Vitamin D2-d6 is widely used in scientific research due to its stable isotope labeling. Applications include:

Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion of Vitamin D2 in the body.

Metabolic Pathway Analysis: Studying the metabolic pathways and identifying intermediates and end products.

Clinical Research: Evaluating the efficacy and safety of Vitamin D2 supplements in clinical trials.

Biochemical Studies: Investigating the role of Vitamin D2 in various biochemical processes

作用机制

Vitamin D2-d6 exerts its effects through the same mechanism as non-deuterated Vitamin D2. It is converted to 25-hydroxyvitamin D2 in the liver and then to the active form, 1,25-dihydroxyvitamin D2, in the kidneys. This active form binds to the vitamin D receptor (VDR), a nuclear receptor, and regulates the expression of genes involved in calcium and phosphate homeostasis, bone health, and immune function .

相似化合物的比较

Similar Compounds

Vitamin D3 (26,26,26,27,27,27-d6): A deuterated form of Vitamin D3, also used in similar research applications.

25-Hydroxyvitamin D2 (26,26,26,27,27,27-d6): A metabolite of Vitamin D2-d6 used in pharmacokinetic studies.

Vitamin D2 (non-deuterated): The non-deuterated form of Vitamin D2, commonly used as a dietary supplement

Uniqueness

The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for precise tracking in research studies. This makes it a valuable tool for studying the pharmacokinetics and metabolism of Vitamin D2 .

生物活性

Vitamin D2-d6, also known as ergocalciferol-d6, is a deuterated form of vitamin D2, a fat-soluble vitamin crucial for various biological functions in the human body. This compound is synthesized from ergosterol, primarily found in fungi and yeast, and is often used in research to study vitamin D metabolism and its biological activities. The deuteration (replacement of hydrogen atoms with deuterium) enhances the stability and tracking of the compound in biological systems.

Vitamin D2 exerts its biological effects through the vitamin D receptor (VDR), which is present in various tissues beyond the classic targets such as bone and intestine. Upon binding to VDR, this compound forms a heterodimer with the retinoid X receptor (RXR), translocating to the nucleus to regulate gene transcription involved in calcium and phosphorus homeostasis, immune response, and cell proliferation .

Key Biological Functions

- Calcium Homeostasis : this compound plays a critical role in intestinal calcium absorption, which is vital for maintaining bone health. Studies indicate that adequate levels of vitamin D are necessary to prevent conditions like osteoporosis and rickets .

- Immunomodulation : Vitamin D has been shown to influence immune responses. Research indicates that supplementation with vitamin D can modulate the activity of various immune cells, potentially shifting the immune system towards a more tolerogenic state .

- Cellular Proliferation and Differentiation : this compound is involved in regulating cell growth and differentiation, impacting cancer biology and other proliferative diseases .

Comparative Uptake Studies

Recent studies have evaluated the uptake of various forms of vitamin D, including D2-d6, using Caco-2 cells (a model for intestinal absorption). The findings suggest that the uptake rates of vitamins D4-D7 are comparable to those of vitamins D2 and D3 when solubilized in mixed micelles. Notably, lysophosphatidylcholine significantly enhances the uptake of these vitamins by reducing intercellular barriers .

Table 1: Comparative Uptake of Vitamin D Forms in Caco-2 Cells

| Vitamin Form | Uptake Rate (relative to control) | Enhancement Factor (with lysophosphatidylcholine) |

|---|---|---|

| Vitamin D2 | 100% | 2.5 |

| Vitamin D3 | 100% | 2.5 |

| Vitamin D4 | 95% | 2.5 |

| Vitamin D5 | 80% | Not applicable |

| Vitamin D6 | 90% | 2.5 |

| Vitamin D7 | 85% | 2.5 |

Case Studies on Vitamin D Deficiency

A significant body of research highlights the implications of vitamin D deficiency on health outcomes:

- Case Study 1 : A cohort study involving elderly patients demonstrated that serum levels of 25-hydroxyvitamin D below 25 ng/mL were associated with increased risks of fractures and secondary hyperparathyroidism. Supplementation with vitamin D2 improved bone mineral density significantly in this population .

- Case Study 2 : In a randomized controlled trial involving healthy women, supplementation with either vitamin D2 or D3 revealed distinct effects on gene expression related to immune function. Notably, only vitamin D3 exhibited stimulatory effects on genes associated with interferon activity, suggesting differential biological activities between these forms .

属性

IUPAC Name |

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5R)-7,7,7-trideuterio-5-methyl-6-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-20,22,25-27,29H,4,7-8,11,14-18H2,1-3,5-6H3/b10-9+,23-12+,24-13-/t20-,22+,25-,26+,27-,28+/m0/s1/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECHNRXZTMCUDQ-MPZUWEMMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([C@@H](C)/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。